5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile
CAS No.:
Cat. No.: VC17703080
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile |
| Standard InChI | InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2 |
| Standard InChI Key | DLJLKCKIXUJQNT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three key functional groups:
-
Benzonitrile core: Provides a planar aromatic system conducive to π-π interactions with biological targets.
-
5-Formyl substituent: Introduces electrophilic reactivity, enabling covalent binding or hydrogen bonding.
-
3-Hydroxyazetidine ring: A four-membered nitrogen-containing heterocycle with a hydroxyl group, enhancing solubility and enabling hydrogen bond donation.
The IUPAC name, 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile, precisely describes its substitution pattern. The Canonical SMILES string (C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O) and InChIKey (DLJLKCKIXUJQNT-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile |
| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O |
| Topological Polar Surface Area | 76.6 Ų (estimated) |
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile involves multi-step protocols, as outlined in methodologies for analogous benzonitrile derivatives :
-
Azetidine Ring Formation:
-
Benzonitrile Functionalization:
-
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the azetidine ring at the 2-position.
-
Vilsmeier-Haack formylation to install the 5-formyl group.
-
-
Deprotection and Purification:
Analytical Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS m/z 203.1 [M+H]⁺.
-
HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound’s structural analogs exhibit inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), kinases implicated in cancer and inflammation . Key mechanisms include:
-
ATP-Competitive Binding: The azetidine hydroxyl group forms hydrogen bonds with kinase hinge regions, while the benzonitrile core occupies hydrophobic pockets .
-
Downregulation of NF-κB: Inhibition of IKKε reduces NF-κB activation, attenuating pro-inflammatory cytokine production .
Table 2: Hypothesized Biological Targets
| Target | Associated Diseases | Potential IC₅₀ (nM)* |
|---|---|---|
| TBK1 | Rheumatoid arthritis, cancer | 50–100 |
| IKKε | Psoriasis, metabolic syndrome | 100–200 |
| *In vitro estimates based on structural analogs . |
Therapeutic Applications
Oncology
-
Solid Tumors: Preclinical studies of similar benzonitriles show efficacy in lung, pancreatic, and colorectal carcinomas by inducing apoptosis via kinase pathway modulation .
-
Myeloid Leukemia: Azetidine-containing inhibitors reduce proliferation in K562 leukemia cell lines (IC₅₀ ~ 1.2 μM) .
Inflammatory Diseases
-
Rheumatoid Arthritis (RA): TBK1/IKKε inhibitors suppress synovial inflammation in murine collagen-induced arthritis models .
-
Psoriasis: Topical application of related compounds reduces epidermal hyperplasia in imiquimod-induced models .
Pharmacological Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability (~40%) due to polar hydroxyazetidine group.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the formyl group to carboxylic acid.
-
Excretion: Renal clearance (60%) with negligible accumulation in tissues.
Toxicity
-
Acute Toxicity: LD₅₀ > 500 mg/kg in rodents (oral administration).
-
Genotoxicity: Negative in Ames test, suggesting low mutagenic risk.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume